4-Cyclopentyl-3-methyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
4-Cyclopentyl-3-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopentyl-3-methyl-1H-pyrazole-5-carboxylic acid typically involves the condensation of cyclopentanone with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopentyl-3-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The pyrazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like halogens or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the pyrazole ring .
Scientific Research Applications
4-Cyclopentyl-3-methyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds[][4].
Mechanism of Action
The mechanism of action of 4-Cyclopentyl-3-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of protein-protein interactions or as a modulator of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: This compound features a chloro group instead of a cyclopentyl group.
1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid: This compound has a propyl and nitro group attached to the pyrazole ring.
Uniqueness
The uniqueness of 4-Cyclopentyl-3-methyl-1H-pyrazole-5-carboxylic acid lies in its cyclopentyl group, which may confer distinct reactivity and biological activity compared to other pyrazole derivatives. This structural feature can influence its interaction with molecular targets and its overall pharmacological profile .
Properties
Molecular Formula |
C10H14N2O2 |
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Molecular Weight |
194.23 g/mol |
IUPAC Name |
4-cyclopentyl-5-methyl-1H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c1-6-8(7-4-2-3-5-7)9(10(13)14)12-11-6/h7H,2-5H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
GLRVLODVVKCLEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C(=O)O)C2CCCC2 |
Origin of Product |
United States |
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